molecular formula C17H28N2O2 B5766284 Ethyl 4-(2-adamantyl)piperazine-1-carboxylate

Ethyl 4-(2-adamantyl)piperazine-1-carboxylate

Cat. No.: B5766284
M. Wt: 292.4 g/mol
InChI Key: BMMNADVZWLLKDS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-adamantyl)piperazine-1-carboxylate is a compound that features a piperazine ring substituted with an adamantyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-adamantyl)piperazine-1-carboxylate typically involves the reaction of 2-adamantylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-adamantyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-adamantyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-adamantyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-adamantyl)piperazine-1-carboxylate is unique due to the combination of the adamantyl group and the piperazine ring, which imparts distinct structural and functional properties. This combination enhances its potential for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 4-(2-adamantyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-2-21-17(20)19-5-3-18(4-6-19)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMNADVZWLLKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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